Glutamic acid diethyl ester hydrochloride
Overview
Description
Glutamic acid diethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Role in Learning and Memory
Glutamic acid diethyl ester (GDEE), a putative antagonist of glutamate-induced neuronal excitations, was found to profoundly impair learning in rats when administered prior to an instrumental conditioning task. This finding supports the role of central excitatory processes in learning, particularly in the acquisition of new behavioral patterns (Freed & Wyatt, 1981).
2. Application in Chemical Synthesis
GDEE has been used in chemical synthesis. For instance, it was converted to its pyrrole derivative in a study, which was then used for further chemical reactions. This demonstrates its utility as a building block in complex organic synthesis (Jefford, Thornton & Sienkiewicz, 1994).
3. Potential in Neurobiological Research
Research has explored the effects of GDEE on the lobster muscle fibre and frog spinal cord, investigating its role as a potential antagonist of glutamate. However, the studies indicated that GDEE is not a specific antagonist of glutamate in these tissues, which is significant for understanding its neurobiological impact (Nistri & Constanti, 1975).
4. Enzymatic Polymerization and Copolymerization
GDEE has been used in protease-catalyzed synthesis of oligo-L-glutamic acid, demonstrating its potential in polymerization and copolymerization processes. This research is crucial for developing new materials and understanding enzyme-catalyzed reactions (Aso, Uemura & Shiokawa, 1988).
5. Study of Excitatory Amino Acid Receptors
GDEE has been instrumental in studying excitatory amino acid receptors. By synthesizing and testing heterocyclic analogues of GDEE, researchers have been able to explore the biological activity of these compounds, contributing significantly to our understanding of excitatory amino acid receptors (Madsen et al., 1990).
6. Application in Biological Studies
The effects of GDEE on seizure susceptibility in mice have been investigated, providing insights into the role of excitatory amino acid receptors in seizure regulation. This research is vital for developing potential anticonvulsants and understanding the neural mechanisms underlying seizures (Getova et al., 1993).
Properties
IUPAC Name |
diethyl 2-aminopentanedioate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505011, DTXSID50879622 | |
Record name | Diethyl glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, diethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-19-0, 1118-89-4 | |
Record name | NSC114914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl L-glutamate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl L-glutamate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, diethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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